1,1,1-Triethylsilanamine
Description
1,1,1-Triethylsilanamine is an organosilicon compound with the molecular formula C${10}$H${25}$NSi and a molecular weight of 187.5 g/mol. It features a silicon atom bonded to three ethyl groups and one amine group. Key physical properties include an enthalpy of vaporization ( ΔH$_{vap}$) of 42.26 ± 1.0 kJ/mol at 298 K, indicating moderate intermolecular forces influenced by its alkyl substituents .
Properties
CAS No. |
2117-17-1 |
|---|---|
Molecular Formula |
C6H17NSi |
Molecular Weight |
131.29 g/mol |
IUPAC Name |
[amino(diethyl)silyl]ethane |
InChI |
InChI=1S/C6H17NSi/c1-4-8(7,5-2)6-3/h4-7H2,1-3H3 |
InChI Key |
CNBYWYZDZCIMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Triethylsilanamine can be synthesized through the reaction of triethylsilane with ammonia or amines . The reaction typically involves heating the reactants in the presence of a catalyst, such as platinum or palladium , to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorotriethylsilane as a starting material. This compound reacts with liquid ammonia to produce this compound . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Triethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form or .
Reduction: It can be reduced to form .
Substitution: The amine group can be replaced by other functional groups, such as alkoxyl or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reactions with alcohols or water can replace the amine group with alkoxyl or hydroxyl groups.
Major Products:
Silanols: and from oxidation.
Silicon hydrides: from reduction.
Alkoxytriethylsilanes: from substitution reactions with alcohols.
Scientific Research Applications
1,1,1-Triethylsilanamine has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including polymers and pharmaceutical intermediates .
Material Science: The compound is utilized in the production of silicon-based materials with unique properties, such as high thermal stability and chemical resistance .
Biology and Medicine: .
Mechanism of Action
The mechanism of action of 1,1,1-Triethylsilanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom in the compound can form strong bonds with other elements, such as oxygen and carbon , facilitating the formation of new compounds . The amine group can participate in hydrogen bonding and coordination chemistry , making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Replacing ethyl groups with methyl (e.g., 1,1,1-Trimethyl-N-phenylsilanamine) reduces steric bulk and may lower boiling points. Aromatic substituents (e.g., phenyl) enhance stability but reduce reactivity compared to alkyl groups .
- Silicon Content: Trisilylamine (H${9}$NSi${3}$) has three silicon atoms, making it more reactive in silicon-based polymer synthesis compared to mono-silicon analogs .
- Vaporization Enthalpy : this compound exhibits a higher ΔH$_{vap}$ than smaller silanamines, suggesting stronger van der Waals forces due to its larger alkyl chains .
Research Findings and Trends
- Synthetic Utility : Ethyl-substituted silanamines are increasingly used in green chemistry for their low toxicity and high efficiency in catalytic cycles .
- Thermal Stability : Compounds with branched alkyl chains (e.g., triethyl) exhibit superior thermal stability compared to linear analogs, making them suitable for high-temperature applications .
- Emerging Applications : Silanamine-metal complexes (e.g., indium complexes in ) show promise in advanced material science, particularly in optoelectronics .
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